

# Application Notes and Protocols for 3-Methylsulfolane in the Petrochemical Industry

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## Compound of Interest

Compound Name: 3-Methylsulfolane

Cat. No.: B1582511

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## Introduction

**3-Methylsulfolane** (CAS No. 872-93-5) is an organosulfur compound and a derivative of sulfolane.<sup>[1][2]</sup> It is a polar aprotic solvent with a high boiling point, low volatility, and excellent thermal and chemical stability.<sup>[2]</sup> These properties make it a subject of interest for various applications within the petrochemical industry, particularly as a solvent in extraction and reaction processes. Its structural similarity to sulfolane, a widely used and highly effective solvent for aromatic extraction, suggests its potential as a viable alternative or co-solvent in similar applications.<sup>[2][3]</sup> This document provides an overview of its potential applications, relevant physical and chemical data, and a generalized protocol for its use in aromatic extraction.

## Application Notes

The primary application for **3-methylsulfolane** in the petrochemical industry is as a selective solvent in the extraction of aromatic hydrocarbons (such as benzene, toluene, and xylene - BTX) from non-aromatic hydrocarbon mixtures, a critical process in refineries.<sup>[3][4][5]</sup>

- Aromatic Extraction:** Similar to sulfolane, **3-methylsulfolane** is expected to exhibit high selectivity and solvency for aromatic compounds.<sup>[4][6]</sup> The presence of the polar sulfonyl group allows it to preferentially dissolve aromatics, while the hydrocarbon ring structure provides miscibility with the hydrocarbon feed stream.<sup>[3]</sup> The key advantage of solvents like **3-methylsulfolane** is their ability to enable the separation of components with very close boiling points, which is difficult and energy-intensive to achieve through simple distillation.<sup>[5]</sup>

[7] The addition of a methyl group to the sulfolane ring may influence its physical properties, such as melting point and viscosity, potentially offering advantages in specific process conditions.

- **Extractive Distillation:** **3-Methylsulfolane** can also be employed in extractive distillation processes.[6][7] In this technique, the solvent is added to the top of a distillation column to alter the relative volatilities of the components in the feed mixture. By selectively reducing the vapor pressure of certain components (e.g., aromatics), it facilitates the separation of others overhead.[7]
- **Reaction Solvent:** Its high thermal stability and polar aprotic nature make **3-methylsulfolane** a suitable medium for various chemical reactions where a non-reactive, high-boiling solvent is required.[2][5]

#### Data Presentation

Quantitative data for **3-methylsulfolane** is summarized below. For comparative purposes, data for the industrially prevalent solvent, sulfolane, is also included.

Table 1: Physical and Chemical Properties of **3-Methylsulfolane**

| Property          | Value   | Reference(s)                            |
|-------------------|---|---|
| CAS Number        | <b>872-93-5</b>   | <a href="#">[1]</a> <a href="#">[8]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> S               | <a href="#">[1]</a>                     |
| Molecular Weight  | 134.20 g/mol  | <a href="#">[1]</a> <a href="#">[8]</a> |
| Appearance        | Colorless to light yellow liquid                              | <a href="#">[2]</a>                     |
| Melting Point     | 0.5 °C  | <a href="#">[1]</a> <a href="#">[8]</a> |
| Boiling Point     | 104 °C @ 3 mmHg   | <a href="#">[1]</a> <a href="#">[9]</a> |
| Flash Point       | 154.4 °C  | <a href="#">[1]</a>                     |
| Density           | 1.20 g/cm <sup>3</sup> (Specific Gravity<br>1.19 @ 20°C/20°C) | <a href="#">[1]</a> <a href="#">[9]</a> |
| Water Solubility  | 1000 g/L @ 20 °C  | <a href="#">[1]</a>                     |

| Refractive Index | 1.4750 to 1.4790 [\[1\]](#) |

Table 2: Comparison of Properties: **3-Methylsulfolane** vs. Sulfolane

| Property          | 3-Methylsulfolane                                | Sulfolane                                       | Reference(s)   |
|-------------------|--|---|--|
| Molecular Formula | <b>C<sub>5</sub>H<sub>10</sub>O<sub>2</sub>S</b> | <b>C<sub>4</sub>H<sub>8</sub>O<sub>2</sub>S</b> | <a href="#">[1]</a> <a href="#">[10]</a>                     |
| Molecular Weight  | 134.20 g/mol                                     | 120.17 g/mol                                    | <a href="#">[1]</a> <a href="#">[10]</a>                     |
| Melting Point     | 0.5 °C   | 27.5 °C   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>  |
| Boiling Point     | 276 °C (approx. at atmospheric pressure)         | 285 °C  | <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Density           | 1.20 g/cm <sup>3</sup>                           | 1.261 g/cm <sup>3</sup>                         | <a href="#">[1]</a> <a href="#">[3]</a>                      |

| Flash Point | 154.4 °C | 165 °C [\[1\]](#)[\[3\]](#) |

The significantly lower melting point of **3-methylsulfolane** compared to sulfolane is a notable potential advantage, as it could reduce the risk of solvent freezing in pipelines and equipment, thereby lowering operational energy costs associated with heating.

### Experimental Protocols

The following is a generalized experimental protocol for the liquid-liquid extraction of aromatic compounds from a hydrocarbon feedstock using a sulfone-type solvent like **3-methylsulfolane**. This protocol is intended for laboratory-scale evaluation.

Objective: To determine the efficiency of **3-methylsulfolane** in selectively extracting aromatic compounds from a model hydrocarbon mixture.

#### Materials and Equipment:

- Solvent: **3-Methylsulfolane** (>98% purity)
- Feedstock: A model mixture of an aromatic compound (e.g., toluene) and a non-aromatic compound (e.g., n-heptane). A typical composition could be 30% toluene and 70% n-heptane by weight.

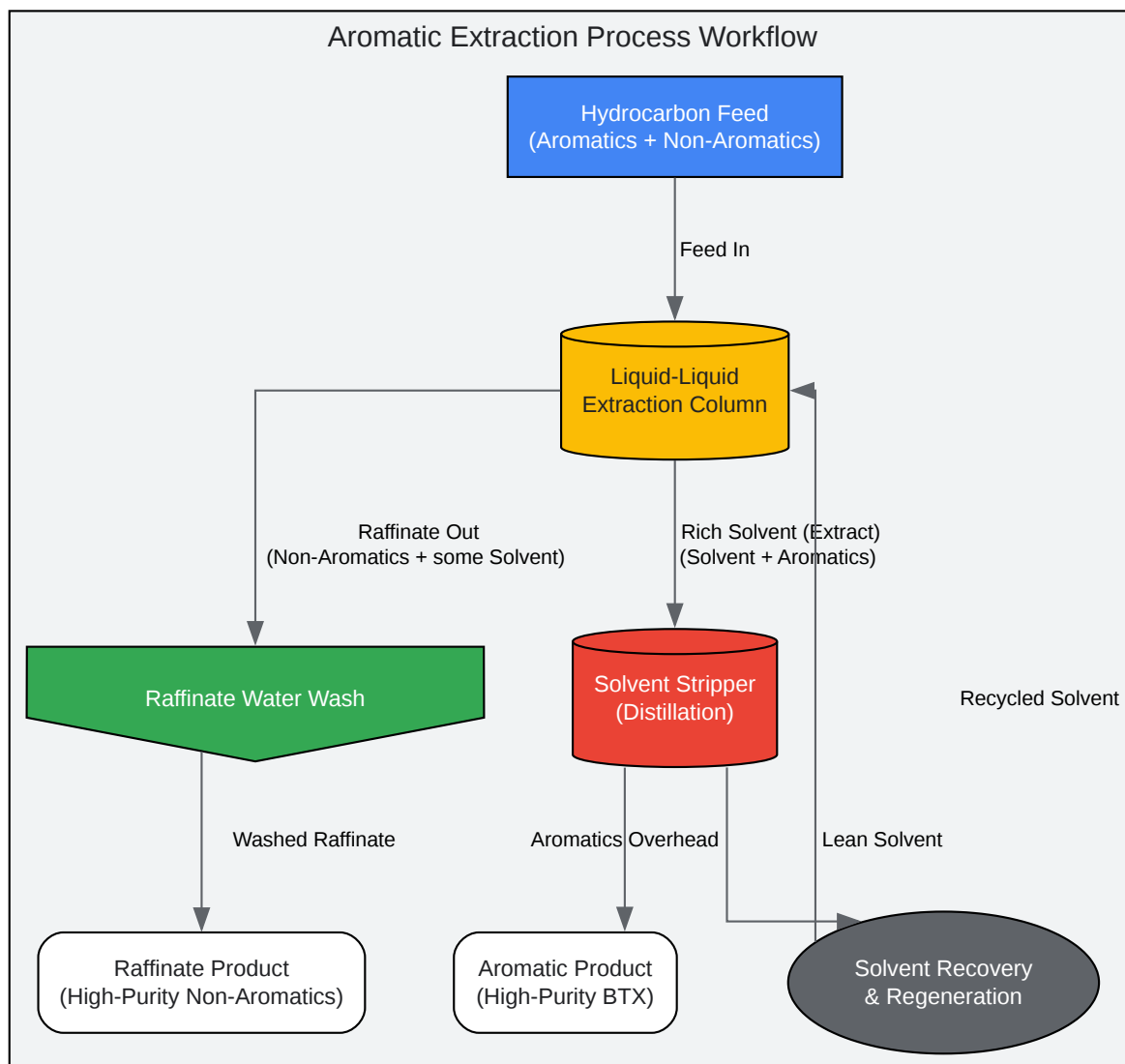
- Equipment:
  - Jacketed glass reactor or separator funnel with temperature control
  - Magnetic stirrer
  - Heating/cooling circulator
  - Gas Chromatograph (GC) with a suitable column (e.g., PONA or similar) for hydrocarbon analysis
  - Analytical balance
  - Standard laboratory glassware

#### Protocol: Single-Stage Liquid-Liquid Equilibrium (LLE) Experiment

- Preparation:
  - Prepare the model feedstock by accurately weighing and mixing toluene and n-heptane to the desired composition.
  - Calibrate the Gas Chromatograph using standard solutions of toluene and n-heptane to ensure accurate quantitative analysis.
- Extraction Procedure:
  - Accurately weigh and add a specific amount of the feedstock and **3-methylsulfolane** to the jacketed glass reactor. A common starting point is a solvent-to-feed ratio of 2:1 by weight.
  - Set the desired extraction temperature using the circulator. A typical temperature for sulfone-based extraction is around 100-120°C, but this should be optimized.
  - Begin vigorous stirring to ensure intimate contact between the two liquid phases.
  - Allow the mixture to stir for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

- Phase Separation:
  - Stop the stirring and allow the mixture to settle. Two distinct liquid phases will form: the upper raffinate phase (rich in non-aromatics) and the lower extract phase (rich in aromatics and solvent).
  - Maintain the temperature during settling to prevent any compositional changes.
- Sampling and Analysis:
  - Carefully collect samples from both the raffinate and extract phases.
  - Accurately weigh the collected samples.
  - Analyze the composition of the raffinate phase directly using the calibrated GC to determine the concentration of toluene and n-heptane.
  - The extract phase contains a high concentration of the non-volatile solvent. To analyze its hydrocarbon content, a back-extraction or a specific GC method with a high-temperature inlet may be required. For simplicity in a lab setting, the composition of the extract phase can often be calculated by mass balance if the raffinate composition and total masses are known.
- Data Evaluation:
  - Distribution Coefficient (D): Calculate the distribution coefficient for the aromatic component (toluene).
    - $D = (\text{Weight fraction of toluene in extract phase}) / (\text{Weight fraction of toluene in raffinate phase})$
  - Selectivity (S): Calculate the solvent's selectivity for the aromatic over the non-aromatic.
    - $S = D (\text{aromatic}) / D (\text{non-aromatic})$
  - A higher distribution coefficient indicates greater solvent capacity, while a higher selectivity indicates a better separation.

## Mandatory Visualizations



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Caption: Generalized workflow for an industrial aromatic extraction process using a selective solvent.

Caption: Logical comparison of key properties between Sulfolane and **3-Methylsulfolane**.

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